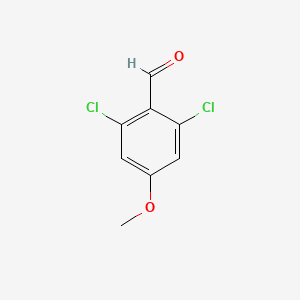

2,6-Dichloro-4-methoxybenzaldehyde

Descripción general

Descripción

2,6-Dichloro-4-methoxybenzaldehyde is a chemical compound with the molecular formula C8H6Cl2O2 and a molecular weight of 205.04 . It is a solid substance that is stored under an inert atmosphere at temperatures between 2-8°C .

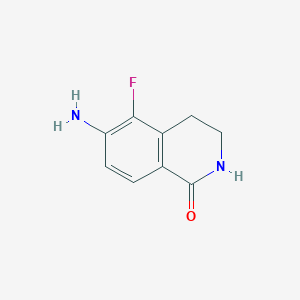

Molecular Structure Analysis

The InChI code for 2,6-Dichloro-4-methoxybenzaldehyde is 1S/C8H6Cl2O2/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3 . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

2,6-Dichloro-4-methoxybenzaldehyde is a white powder that is stored under an inert gas (nitrogen or Argon) at 2-8°C . It has a molecular weight of 205.04 .Aplicaciones Científicas De Investigación

Chemical Reactions and Properties

- Reactivity Studies : Research on similar compounds like 2,6-dimethyl-4-methoxybenzaldehyde demonstrates interesting chemical behaviors, such as forming isomeric ethers rather than expected products, indicating a potential area of study for the reactivity of 2,6-Dichloro-4-methoxybenzaldehyde in various chemical reactions (Kamikawa, Nakatani, & Kubota, 1968).

Spectroscopy and Structure Analysis

- Structural Analysis through Spectroscopy : Studies on structurally similar compounds, such as 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde, show the utility of spectroscopic techniques in elucidating the structural details of such compounds, which can be applied to 2,6-Dichloro-4-methoxybenzaldehyde (Özay et al., 2013).

Applications in Organic Synthesis

- Use in Solid Phase Organic Synthesis : Derivatives of benzaldehyde, such as 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde, have been explored for their use as linkers in solid-phase organic synthesis. This suggests potential applications for 2,6-Dichloro-4-methoxybenzaldehyde in similar contexts (Swayze, 1997).

Vibrational Analysis and Force Constants

- Vibrational Analysis : The study of substituted phenols, including compounds like 3-chloro-4-hydroxy-5-methoxybenzaldehyde, highlights the application of vibrational analysis and the transferability of valence force constants, which can be relevant for analyzing 2,6-Dichloro-4-methoxybenzaldehyde (Rao & Rao, 2002).

Gas-Liquid Chromatographic Analyses

- Chromatographic Separation Techniques : Research on chlorinated 4-hydroxybenzaldehydes, including 2,6-dichloro-4-methoxybenzaldehyde, provides insights into their separation using gas-liquid chromatography, an important technique for purity assessment and compound characterization (Korhonen & Knuutinen, 1984).

Synthesis and Computational Studies

- Synthesis and Computational Modeling : The synthesis of benzothiazole derivatives, including reactions with 4-methoxybenzaldehyde, and subsequent computational studies provide a framework for understanding the molecular structure and behavior of similar compounds, potentially applicable to 2,6-Dichloro-4-methoxybenzaldehyde (Arslan & Algül, 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mecanismo De Acción

Mode of Action

It is known that benzaldehyde derivatives can participate in various chemical reactions, such as free radical bromination and nucleophilic substitution . These reactions could potentially alter the function of its molecular targets.

Biochemical Pathways

Benzaldehyde derivatives are known to react at the benzylic position, which could potentially affect various biochemical pathways .

Pharmacokinetics

Its lipophilicity and water solubility suggest that it may have high gastrointestinal absorption and could be bbb permeant . These properties could impact its bioavailability and distribution within the body.

Action Environment

It is known that the compound should be stored under an inert gas (nitrogen or argon) at 2-8°c , suggesting that temperature and atmospheric conditions could potentially influence its stability and efficacy.

Propiedades

IUPAC Name |

2,6-dichloro-4-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOYUCTPCAWSYTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Cl)C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82772-93-8 | |

| Record name | 2,6-Dichloro-4-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

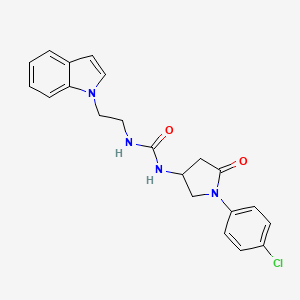

Synthesis routes and methods I

Procedure details

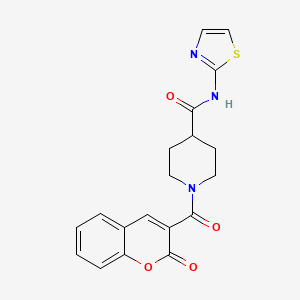

Synthesis routes and methods II

Procedure details

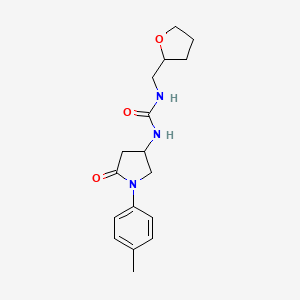

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{2-[4-(tert-Butoxycarbonyl)piperazino]ethoxy}-2-thiophenecarboxylic acid](/img/structure/B2807947.png)

![5-chloro-2-(methylsulfanyl)-N-[6-(piperidin-1-yl)pyridin-3-yl]pyrimidine-4-carboxamide](/img/structure/B2807948.png)

amine dihydrochloride](/img/structure/B2807950.png)

![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one](/img/structure/B2807951.png)

![Ethyl 1-((4-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2807956.png)

![6-methyl-4-(1,4-thiazinan-4-yl)-N-[2-(2-thienyl)ethyl]pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2807960.png)

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2807964.png)

![N-[2-(trifluoromethyl)phenyl]-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetamide](/img/no-structure.png)

![5-cyclopropyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1,2-oxazole-3-carboxamide](/img/structure/B2807969.png)